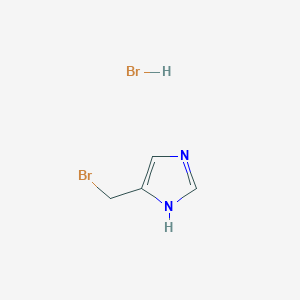

4-(Bromomethyl)-1H-imidazole hydrobromide

Description

Significance within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in medicinal chemistry. doaj.org The imidazole (B134444) ring system is a five-membered aromatic ring containing two nitrogen atoms and is a core structural component of many vital biomolecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine. doaj.org This prevalence in nature underscores the biological significance of imidazole-based structures.

The imidazole nucleus is considered a "privileged structure" in drug discovery because its derivatives exhibit an extensive spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. nih.govijsrtjournal.comnih.gov The ability of the imidazole ring's nitrogen atoms to participate in hydrogen bonding can enhance the pharmacokinetic properties, such as solubility and bioavailability, of drug candidates. doaj.orgijsrtjournal.com The introduction of a reactive functional group, like the bromomethyl group in 4-(bromomethyl)-1H-imidazole hydrobromide, provides chemists with a powerful tool to create novel imidazole derivatives, allowing for the exploration of new chemical space and the development of potential therapeutic agents. ijsrtjournal.comnumberanalytics.com

Role as a Versatile Synthetic Intermediate for Imidazole Derivatives

The primary role of this compound in contemporary research is that of a versatile synthetic intermediate or building block. biosynth.combohrium.com Its utility is centered on the reactivity of the carbon-bromine (C-Br) bond in the bromomethyl (-CH₂Br) substituent. The carbon atom in this group is electrophilic, making it an excellent target for nucleophilic attack. pressbooks.pub

This reactivity allows for the straightforward execution of nucleophilic substitution reactions, where the bromide ion acts as an effective leaving group and is replaced by a wide variety of nucleophiles. pressbooks.pub This process enables the formation of new covalent bonds, attaching diverse functional groups to the imidazole core. For instance, reactions with nucleophiles such as amines, thiols, or alkoxides lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. These reactions are fundamental for building the molecular complexity required for pharmacologically active compounds. rsc.orgresearchgate.net The ability to easily introduce new functionalities makes this compound a staple reagent for chemists aiming to synthesize libraries of novel imidazole derivatives for screening in drug discovery and materials science applications. numberanalytics.com

| Nucleophile Class | Resulting Derivative | Bond Formed |

|---|---|---|

| Amines (R-NH₂) | Substituted aminomethyl-imidazoles | C-N |

| Thiols (R-SH) | Substituted thiomethyl-imidazoles | C-S |

| Alkoxides (R-O⁻) | Substituted alkoxymethyl-imidazoles | C-O |

| Carboxylates (R-COO⁻) | Imidazole-methyl esters | C-O |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(bromomethyl)-1H-imidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFUZHWZZJPJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51720-29-7 | |

| Record name | 4-(bromomethyl)-1H-imidazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 1h Imidazole Hydrobromide

Precursor Selection and Derivatization Strategies

The most common and logical precursor for the synthesis of 4-(bromomethyl)-1H-imidazole is 4-(hydroxymethyl)-1H-imidazole. google.comnih.gov This starting material provides the necessary carbon skeleton, with the hydroxymethyl group at the C-4 position being a suitable functional group for conversion to the desired bromomethyl group. The synthesis of 4-(hydroxymethyl)-imidazole itself can be achieved through various methods, including the reaction of imidazole (B134444) ethers with water at elevated temperatures. google.com

Bromination Reactions for C-4 Functionalization

The conversion of the C-4 functional group, typically a hydroxymethyl or methyl group, into a bromomethyl group is a critical step in the synthesis. This transformation is generally achieved through the use of specific brominating agents under controlled conditions to ensure selectivity for the side chain over the heterocyclic ring.

N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of positions allylic or benzylic to an aromatic ring. wikipedia.orgorganic-chemistry.org In the synthesis of 4-(bromomethyl)-1H-imidazole, NBS is particularly effective for brominating the methyl group at the C-4 position. The reaction typically proceeds via a free-radical mechanism, known as the Wohl-Ziegler reaction, which is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgresearchgate.net This method is often preferred because it operates under milder conditions compared to using elemental bromine and minimizes the risk of ring bromination. rsc.org

Bromine (Br₂): While elemental bromine is a powerful brominating agent, its use for side-chain bromination requires careful control to avoid electrophilic substitution on the electron-rich imidazole ring. rsc.orgresearchgate.net Direct bromination of imidazole with bromine often leads to polybromination of the ring, yielding products like 2,4,5-tribromoimidazole. rsc.orgguidechem.com Therefore, if bromine is used, the reaction conditions, such as solvent and temperature, must be meticulously optimized, and the imidazole ring may need to be deactivated or protected to direct the bromination to the desired methyl group.

The table below summarizes the application of these halogenating agents.

| Halogenating Agent | Typical Reaction Type | Common Initiator/Catalyst | Selectivity Profile |

| N-Bromosuccinimide (NBS) | Radical Substitution | AIBN, Benzoyl Peroxide, Light | High for allylic/benzylic positions |

| **Bromine (Br₂) ** | Electrophilic Substitution / Radical | None (Electrophilic) / Light (Radical) | Prone to ring substitution unless controlled |

Achieving regioselective bromination at the C-4 methyl group is paramount. The imidazole ring is susceptible to electrophilic attack at the C-2, C-4, and C-5 positions. nih.gov

Strategies to control regioselectivity include:

Mechanism-Driven Selectivity : Utilizing a free-radical pathway with NBS is the primary method for achieving side-chain selectivity. Radical intermediates at the benzylic-like C-4 methyl position are more stable than radicals formed on the imidazole ring, thus favoring the formation of the bromomethyl product. wikipedia.org

Protecting Groups : The introduction of a protecting group on one of the ring nitrogens can influence the electronic properties of the imidazole ring. This can help deactivate the ring towards electrophilic attack, thereby favoring the radical substitution on the side chain. nih.gov

Reaction Conditions : In the absence of radical initiators, NBS can act as an electrophilic brominating agent, particularly in polar solvents like dimethylformamide (DMF), leading to ring bromination. wikipedia.orgrsc.org Therefore, the choice of non-polar solvents like carbon tetrachloride (CCl₄) is crucial for promoting the desired radical pathway. researchgate.net

The optimization of reaction conditions is essential for maximizing the yield and purity of 4-(bromomethyl)-1H-imidazole.

Solvents : For NBS-mediated radical brominations, non-polar solvents are typically used. Carbon tetrachloride (CCl₄) has been traditionally employed, although due to its toxicity, alternative solvents may be considered. researchgate.net When NBS is used for electrophilic bromination of electron-rich aromatic compounds, DMF is a common solvent choice as it promotes para-selectivity. wikipedia.org

Initiators : As previously mentioned, radical initiators such as AIBN or benzoyl peroxide are standard for Wohl-Ziegler reactions. researchgate.net Irradiation with UV light can also serve to initiate the radical chain reaction.

Temperature : Radical brominations are often carried out at the reflux temperature of the solvent to ensure thermal decomposition of the initiator and propagation of the radical chain reaction. wikipedia.org

The following table outlines various reported conditions for the bromination of imidazole derivatives.

| Precursor | Brominating Agent | Solvent | Conditions | Product | Yield |

| Imidazole | NBS | DMF | - | 4(5)-Bromoimidazole | 41% rsc.org |

| 1H-Imidazole | 1-Bromopyrrolidine-2,5-dione | DMF | 110 hours | 4-Bromo-1H-imidazole | Not specified guidechem.com |

| 2-Amino-6-methylpyridine (acetyl protected) | NBS | CCl₄ | Catalytic benzoyl peroxide | Ring and side-chain bromo derivatives | 75% (ring), 10-15% (side-chain) researchgate.net |

| 1-Methyl-1H-imidazole-5-carboxamide derivative | NBS | Chloroform (B151607) | AIBN, 50°C, 12 hours | Dibrominated intermediate | Not specified google.com |

Formation of the Hydrobromide Salt

After the successful synthesis of the 4-(bromomethyl)-1H-imidazole free base, the final step is its conversion into the hydrobromide salt. sigmaaldrich.com This is a standard acid-base reaction. The imidazole moiety is basic due to the lone pair of electrons on the nitrogen atom and readily reacts with a strong acid like hydrobromic acid (HBr).

The typical procedure involves dissolving the crude or purified 4-(bromomethyl)-1H-imidazole free base in a suitable organic solvent, such as diethyl ether or isopropanol. An aqueous or gaseous solution of hydrobromic acid is then added, often at a reduced temperature to control the exothermic reaction. The 4-(bromomethyl)-1H-imidazole hydrobromide salt, being less soluble in the organic solvent than the free base, precipitates out of the solution. The solid salt can then be isolated by filtration, washed with a cold solvent to remove any remaining impurities, and dried under a vacuum. This salt formation step also serves as a final purification method, as the crystalline salt often has higher purity than the free base.

Process Optimization for Scalable Synthesis

For the synthesis of this compound to be viable on a larger, industrial scale, process optimization is crucial. The goal is to develop a cost-effective, high-yielding, and commercially practical method. bohrium.comscispace.com

Key considerations for process optimization include:

Cost of Raw Materials : Selecting inexpensive and readily available starting materials and reagents is a primary concern. bohrium.com

Reaction Efficiency : Each step of the synthesis should be optimized to maximize yield and minimize reaction time. This involves fine-tuning parameters like temperature, pressure, catalyst loading, and reagent stoichiometry.

Purification Methods : On a large scale, chromatographic purification is often impractical and expensive. Therefore, developing methods where the product can be isolated and purified through crystallization or precipitation is highly desirable. orgsyn.org

Safety and Environmental Impact : The process should be designed to be safe for large-scale operation, avoiding hazardous reagents and solvents where possible, and minimizing waste generation.

For instance, a scalable synthesis of the related compound 4-bromo-1,2-dimethyl-1H-imidazole was achieved by selecting a starting material that prevents the formation of regioisomers and by optimizing a selective debromination step, allowing for a consistent, high-yield production on a kilogram scale. bohrium.comscispace.com Similar principles would be applied to optimize the synthesis of this compound.

Yield Maximization and Purity Enhancement

The direct bromination of 4-(hydroxymethyl)-1H-imidazole using a hydrobromic acid (HBr) solution is a common and effective method. To maximize the yield and ensure high purity of the final product, careful control of reaction conditions is crucial.

Key Parameters for Optimization:

Reagent Concentration: The concentration of the HBr solution plays a significant role. Using a concentrated solution, typically 48% HBr in water, ensures an adequate supply of the brominating agent and facilitates the reaction.

Temperature Control: The reaction is often carried out at elevated temperatures to drive the conversion of the alcohol to the bromide. However, excessively high temperatures can lead to degradation of the imidazole ring. A typical temperature range is between 100-120°C.

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification: After the reaction is complete, the product is typically isolated by cooling the reaction mixture to induce crystallization. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and diethyl ether, to remove any unreacted starting material or byproducts. The purity of the final compound is often assessed by its melting point and spectroscopic methods like NMR.

Illustrative Lab-Scale Synthesis:

A typical laboratory-scale synthesis involves dissolving 4-(hydroxymethyl)-1H-imidazole in an excess of 48% aqueous HBr and heating the mixture at reflux for several hours. Upon cooling, the desired this compound precipitates as a solid, which is then collected by filtration, washed with a cold solvent, and dried.

| Parameter | Condition | Rationale |

| Starting Material | 4-(hydroxymethyl)-1H-imidazole | Readily available precursor. |

| Brominating Agent | 48% aqueous HBr | Serves as both reagent and solvent. |

| Temperature | 100-120°C | Promotes the SN2 reaction. |

| Purification Method | Recrystallization | Effective for removing impurities. |

Efficiency in Multi-Gram to Kilogram Scale Production

Scaling up the synthesis of this compound from multi-gram to kilogram quantities requires careful consideration of several factors to maintain efficiency, safety, and product quality. While specific large-scale procedures for this exact compound are not extensively published, principles from the kilogram-scale synthesis of related imidazole derivatives can be applied. orgsyn.org

Key Considerations for Scale-Up:

Heat Transfer: The bromination reaction is often exothermic. Efficient heat management is critical on a larger scale to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with precise temperature control is essential.

Mixing: Homogeneous mixing of the reactants is crucial for achieving consistent reaction rates and avoiding localized overheating. The design of the reactor's agitator and its speed need to be optimized for the larger volume.

Material Handling: Safe handling of corrosive reagents like concentrated HBr is paramount. The use of closed systems and appropriate personal protective equipment is mandatory.

Isolation and Drying: On a larger scale, filtration and drying processes need to be efficient. The use of equipment such as a Nutsche filter-dryer can streamline the isolation and drying of the product.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the large-scale process.

A scalable process for a related compound, 2,4-disubstituted imidazoles, successfully avoided the use of chloroform and achieved excellent yields without the need for column chromatography, highlighting the potential for developing robust and efficient large-scale syntheses in this chemical class. orgsyn.org

| Scale-Up Factor | Consideration | Importance |

| Heat Management | Use of jacketed reactors | Prevents runaway reactions and ensures consistency. |

| Mixing | Optimized agitation | Ensures reaction homogeneity and avoids local hot spots. |

| Product Isolation | Efficient filtration and drying equipment | Reduces processing time and improves product handling. |

| Safety | HAZOP analysis and closed systems | Mitigates risks associated with hazardous materials and reactions. |

Addressing Regioisomer Formation and Separation

In the synthesis of substituted imidazoles, the formation of regioisomers is a common challenge. For 4-(bromomethyl)-1H-imidazole, the primary concern is the potential for bromination to occur at other positions on the imidazole ring, or for N-alkylation to occur, leading to a mixture of products.

The synthesis starting from 4-(hydroxymethyl)-1H-imidazole largely circumvents the issue of ring bromination under the typical reaction conditions used for converting the hydroxyl group. The primary product is the desired 4-(bromomethyl) derivative. However, the tautomeric nature of the imidazole ring means that the N-H proton can reside on either nitrogen atom, potentially leading to the formation of 5-(bromomethyl)-1H-imidazole as a minor regioisomer.

Strategies to Control Regioselectivity:

Protecting Groups: One of the most effective strategies to control regioselectivity is the use of a protecting group on one of the nitrogen atoms. This directs the substitution to a specific position. For example, protecting the N-1 position would ensure that subsequent reactions occur at other positions on the ring. However, this adds extra steps to the synthesis (protection and deprotection), which may not be ideal for large-scale production.

Directed Synthesis: A more direct approach is to choose a starting material that already has the desired substitution pattern. By starting with 4-(hydroxymethyl)-1H-imidazole, the position of the functional group that will be brominated is already fixed, minimizing the formation of regioisomers of the bromomethyl group itself.

Reaction Conditions: The choice of solvent and temperature can sometimes influence the regioselectivity of a reaction. However, in the case of brominating the hydroxymethyl group with HBr, the reaction conditions are primarily dictated by the requirements of the SN2 reaction.

Separation of Regioisomers:

If a mixture of regioisomers is formed, their separation is necessary to obtain the pure desired product.

Chromatography: Column chromatography is a common laboratory technique for separating isomers. However, it is often not practical or cost-effective for large-scale production.

Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent system. This method is more amenable to large-scale operations.

For the synthesis of the closely related 4-bromo-1,2-dimethyl-1H-imidazole, the issue of regioisomer formation was circumvented by selecting 1,2-dimethyl-1H-imidazole as the starting material. bohrium.com This highlights the importance of starting material selection in controlling the final product's regiochemistry.

Comparative Analysis of Synthetic Routes

The primary synthetic route to this compound involves the direct bromination of 4-(hydroxymethyl)-1H-imidazole. However, other potential routes could be envisioned based on the synthesis of related imidazole compounds.

Route 1: Direct Bromination of 4-(hydroxymethyl)-1H-imidazole

Description: This is the most straightforward and commonly employed method. It involves a one-step conversion of the alcohol to the bromide using a reagent like HBr.

Advantages:

High atom economy.

Simple procedure.

Readily available starting material.

Disadvantages:

Use of corrosive and hazardous HBr.

Requires careful temperature control to avoid degradation.

Route 2: Multi-step Synthesis via Ring Formation

Description: This approach would involve constructing the imidazole ring with the bromomethyl group already in place or introduced at a later stage. For instance, the condensation of an α-haloketone with an amidine is a widely used method for synthesizing 2,4-disubstituted imidazoles. orgsyn.org A similar strategy could potentially be adapted.

Advantages:

Potentially allows for greater control over the substitution pattern.

May avoid the use of highly corrosive reagents in the final step.

Disadvantages:

Longer and more complex synthesis.

May require chromatographic purification of intermediates.

Route 3: Halogen Exchange

Description: This route would involve the synthesis of 4-(chloromethyl)-1H-imidazole followed by a halogen exchange reaction (e.g., Finkelstein reaction) to produce the desired bromomethyl derivative.

Advantages:

May offer milder reaction conditions for the final step.

Disadvantages:

Adds an extra step to the synthesis.

The synthesis of the chloromethyl precursor is also required.

Comparative Table of Synthetic Routes:

| Route | Description | Key Reagents | Pros | Cons |

| 1 | Direct Bromination | 4-(hydroxymethyl)-1H-imidazole, HBr | Simple, high atom economy | Corrosive reagents, potential for degradation |

| 2 | Ring Formation | α-haloketones, amidines | High control of regiochemistry | Multi-step, lower overall yield |

| 3 | Halogen Exchange | 4-(chloromethyl)-1H-imidazole, NaBr | Potentially milder conditions | Extra synthetic step required |

Reactivity and Mechanistic Investigations of 4 Bromomethyl 1h Imidazole Hydrobromide

Electrophilic Character of the Bromomethyl Group

The reactivity of 4-(bromomethyl)-1H-imidazole hydrobromide is significantly influenced by the electrophilic nature of the carbon atom in the bromomethyl (-CH₂Br) group. This carbon is bonded to a highly electronegative bromine atom, which polarizes the carbon-bromine bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. This polarization renders the carbon atom an electrophilic center, making it susceptible to attack by nucleophiles.

The structure is analogous to benzylic halides, such as benzyl bromide, which are known for their high reactivity in nucleophilic substitution reactions. This enhanced reactivity is due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent aromatic ring system. quora.comlibretexts.org In the case of 4-(bromomethyl)-1H-imidazole, the imidazole (B134444) ring contributes to this stabilization. Consequently, the compound readily participates in reactions where the bromide ion acts as a leaving group, displaced by a wide range of nucleophiles. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions, the nature of the nucleophile, and the solvent. For a primary halide like this, the Sₙ2 pathway is often favored. ucalgary.ca

Table 1: Comparison of Electrophilic Halomethyl Compounds

| Compound | Structure | Leaving Group | Factors Influencing Reactivity |

| 4-(Bromomethyl)-1H-imidazole | Imidazole-CH₂Br | Br⁻ | Polarization of C-Br bond; resonance stabilization of transition state by the imidazole ring. |

| Benzyl Bromide | Benzene-CH₂Br | Br⁻ | High reactivity due to resonance stabilization of the benzylic carbocation intermediate. quora.com |

| Allyl Bromide | CH₂=CH-CH₂Br | Br⁻ | Resonance stabilization of the allylic carbocation intermediate. |

| Chloromethane | CH₃Cl | Cl⁻ | Simple alkyl halide with lower reactivity compared to benzylic or allylic systems. |

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for this compound involves nucleophilic substitution at the electrophilic carbon of the bromomethyl group. This versatility allows for the introduction of various functional groups, leading to the synthesis of a diverse array of imidazole derivatives.

Nitrogen-containing nucleophiles, particularly primary and secondary amines, readily react with this compound in what is known as an N-alkylation reaction. In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. The reaction typically requires a base to neutralize the hydrobromic acid (HBr) formed as a byproduct and the HBr salt of the starting material, which drives the reaction to completion. This method is a common strategy for synthesizing N-substituted imidazole derivatives. rsc.org

Table 2: Examples of N-Alkylation Reactions

| Nucleophile (Amine) | Product | Reaction Conditions |

| Ammonia (NH₃) | 4-(Aminomethyl)-1H-imidazole | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |

| Diethylamine ((CH₃CH₂)₂NH) | 4-((Diethylamino)methyl)-1H-imidazole | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) |

| Aniline (C₆H₅NH₂) | 4-((Phenylamino)methyl)-1H-imidazole | Base (e.g., NaHCO₃), Solvent (e.g., Ethanol) |

Oxygen-based nucleophiles, such as alcohols and their corresponding conjugate bases (alkoxides), react with this compound to form ethers. When using an alcohol as the nucleophile, the reaction is often carried out in the presence of a strong base (like sodium hydride, NaH) to deprotonate the alcohol and generate the more potent alkoxide nucleophile. This classic method is a variation of the Williamson ether synthesis. The alkoxide then attacks the bromomethyl carbon, leading to the formation of an imidazole-derived ether and a bromide salt. organic-chemistry.org

Table 3: Ether Synthesis Reactions

| Nucleophile (Alcohol/Alkoxide) | Base | Product |

| Methanol (B129727) (CH₃OH) | NaH | 4-(Methoxymethyl)-1H-imidazole |

| Sodium Ethoxide (NaOCH₂CH₃) | - | 4-(Ethoxymethyl)-1H-imidazole |

| Phenol (C₆H₅OH) | K₂CO₃ | 4-(Phenoxymethyl)-1H-imidazole |

Sulfur-based nucleophiles, such as thiols (R-SH) and thiolates (R-S⁻), are highly effective in displacing the bromide from this compound to form thioethers (sulfides). Thiols are generally more nucleophilic than their corresponding alcohols, and these reactions often proceed efficiently. The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the highly nucleophilic thiolate anion. This anion then undergoes an Sₙ2 reaction with the substrate. This synthetic route is valuable for creating imidazole derivatives containing sulfur linkages, which are of interest in medicinal chemistry.

Table 4: Thioether Synthesis Reactions

| Nucleophile (Thiol) | Base | Product |

| Ethanethiol (CH₃CH₂SH) | NaOH | 4-((Ethylthio)methyl)-1H-imidazole |

| Thiophenol (C₆H₅SH) | K₂CO₃ | 4-((Phenylthio)methyl)-1H-imidazole |

| 1-Methyl-1H-imidazole-2-thiol | K₂CO₃ | 2-((1H-Imidazol-4-ylmethyl)thio)-1-methyl-1H-imidazole |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an aromatic heterocycle and, in its neutral form, is generally reactive towards electrophilic aromatic substitution (SₑAr). The two nitrogen atoms significantly influence the ring's electron density, making it more electron-rich and thus more reactive than benzene. globalresearchonline.netpearson.com Electrophilic attack typically occurs at the C4 or C5 positions, as substitution at C2 leads to a less stable cationic intermediate. uobabylon.edu.iqslideshare.net

However, the reactivity of this compound in SₑAr reactions is severely diminished for two key reasons:

Protonation : As a hydrobromide salt, the imidazole ring exists predominantly in its protonated (imidazolium) form. The positive charge on the imidazolium (B1220033) cation strongly deactivates the ring towards attack by electrophiles, which are themselves positively charged or electron-deficient. chemistry-online.com

Substituent Effect : The bromomethyl group (-CH₂Br) acts as an electron-withdrawing group through the inductive effect, further deactivating the ring to electrophilic attack.

Therefore, electrophilic aromatic substitution on this compound is generally difficult and requires harsh reaction conditions. If substitution were to occur on the neutral form, it would likely be directed to the C2 or C5 positions, away from the existing substituent at C4. Reactions like nitration and sulfonation on an unsubstituted imidazole ring require strong acids, and halogenation can lead to polysubstitution if not carefully controlled. uobabylon.edu.iqslideshare.net The Friedel-Crafts alkylation and acylation reactions typically fail on imidazole rings due to the Lewis acid catalyst complexing with the basic nitrogen atoms. chemistry-online.com

Oxidation Pathways of the Imidazole Core

The imidazole ring is relatively stable to many oxidizing agents but can be degraded under specific conditions. pharmaguideline.comslideshare.net The oxidation of the imidazole core can proceed through various pathways, often leading to ring-opening and the formation of smaller, non-aromatic fragments. The specific products depend on the oxidant used and the reaction conditions.

Atmospheric studies have shown that imidazole reacts with oxidants like hydroxyl radicals (•OH), nitrate radicals (NO₃•), and ozone (O₃). acs.org

Reaction with •OH radicals : The oxidation is primarily initiated by the addition of the hydroxyl radical to one of the carbon atoms of the ring, rather than by hydrogen abstraction. researchgate.netsemanticscholar.org

Reaction with Ozone (Ozonolysis) : Imidazole reacts with ozone, leading to the cleavage of the C4-C5 double bond via a Criegee-type mechanism. acs.orgresearchgate.net This process ultimately breaks open the ring, yielding products such as formate, formamide, and cyanate. rsc.orgresearchgate.net

Photosensitized Oxidation : In the presence of a photosensitizer and light, singlet oxygen can be generated, which reacts with the imidazole ring. This can lead to the formation of unstable intermediates like endoperoxides, which then rearrange or decompose, often resulting in imidazole ring-opened products. nih.govacs.org

These oxidative pathways are significant in understanding the degradation of imidazole-containing compounds in biological systems and in the environment. nih.govnih.gov

Reduction Transformations of the Bromomethyl Group

The bromomethyl group of this compound is susceptible to various reduction transformations, effectively replacing the bromine atom with a hydrogen atom. These reactions are fundamental in synthetic organic chemistry for the removal of a functional handle or the generation of a methyl-substituted imidazole core. Common methods for the reduction of benzylic-type halides, analogous to the bromomethyl group on the imidazole ring, include catalytic hydrogenation and hydride reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the carbon-bromine bond to the metal surface, followed by hydrogenolysis. This process is generally efficient and clean, affording the corresponding methyl-substituted imidazole.

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) can be employed for the reduction of alkyl halides. vt.edu The reduction is believed to occur through an S\N2-type mechanism where a hydride ion (H⁻) acts as the nucleophile, displacing the bromide ion. vt.edu The reactivity of sodium borohydride can be enhanced with the use of additives or in specific solvent systems. utrgv.edu While aldehydes and ketones are more readily reduced by NaBH₄, the reduction of a reactive halide like a bromomethyl group on an aromatic-like system is feasible. masterorganicchemistry.com

Below is a table summarizing potential reduction transformations of the bromomethyl group based on established methods for similar substrates.

| Reaction Type | Reagents and Conditions | Product | General Observations |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol), Room Temperature | 4-Methyl-1H-imidazole | Typically high-yielding and clean. |

| Hydride Reduction | NaBH₄, Solvent (e.g., aprotic polar solvent) | 4-Methyl-1H-imidazole | The reaction rate is dependent on the substrate and conditions. vt.edu |

Elucidation of Reaction Mechanisms

The reactivity of this compound is largely dictated by the C-Br bond at the 4-position's methylene (B1212753) group. The reaction mechanisms involving this compound are primarily nucleophilic substitutions, where the bromine atom is displaced by a nucleophile. The nature of the substrate, a primary benzylic-like halide, allows for the possibility of both S\N1 and S\N2 pathways, although the S\N2 mechanism is generally favored for primary halides. masterorganicchemistry.com

The bromine atom in this compound is an excellent leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr), making it a weak base and therefore a stable leaving group. stackexchange.com

The C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. In the transition state of an S\N2 reaction, the C-Br bond is partially broken as the new C-Nucleophile bond is partially formed. chemistrysteps.com The stability of the departing bromide ion facilitates this process, lowering the activation energy of the reaction.

The reactivity of the bromomethyl group is analogous to that of benzylic bromides. The imidazole ring can stabilize the transition state of both S\N1 and S\N2 reactions. In a potential S\N1 mechanism, the resulting carbocation would be stabilized by the adjacent imidazole ring. In the more probable S\N2 mechanism, the electron-rich imidazole ring can influence the electrophilicity of the methylene carbon.

The relative leaving group ability of halides generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend correlates with the strength of the corresponding hydrohalic acids. stackexchange.com

Electronic Effects: The protonated imidazolium ring is significantly more electron-withdrawing than a neutral imidazole ring. This electronic effect has a dual impact on the reactivity of the bromomethyl group.

Activation of the C-Br Bond: The electron-withdrawing nature of the imidazolium ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. This would generally accelerate S\N2 reactions.

Destabilization of a Carbocation Intermediate: Conversely, the electron-withdrawing effect would destabilize the formation of a carbocation at the benzylic-like position, making an S\N1 pathway less favorable compared to the neutral counterpart.

Solubility: The hydrobromide salt form generally imparts greater solubility in polar protic solvents compared to the free base. The choice of solvent can, in turn, influence the reaction mechanism. Polar protic solvents can solvate both the nucleophile and the leaving group, potentially favoring S\N1 pathways for substrates that can form stable carbocations. However, for a primary halide like 4-(bromomethyl)-1H-imidazole, the S\N2 mechanism is still expected to be the predominant pathway. masterorganicchemistry.commdpi.com

The table below summarizes the expected influence of the hydrobromide counterion on the reactivity of the compound.

| Factor | Influence of Hydrobromide Counterion | Effect on Reactivity |

| Electronic Effect | Increased electron-withdrawing nature of the imidazolium ring. | Enhances electrophilicity of the methylene carbon, favoring S\N2 reactions. Destabilizes carbocation formation, disfavoring S\N1 reactions. |

| Solubility | Increased solubility in polar protic solvents. | Can influence reaction rates and potentially the mechanistic pathway, although S\N2 is generally expected to dominate for this substrate. |

Applications of 4 Bromomethyl 1h Imidazole Hydrobromide in Advanced Chemical Synthesis

Foundation for Complex Imidazole (B134444) Derivatives

The reactivity of the bromomethyl group in 4-(Bromomethyl)-1H-imidazole hydrobromide makes it an excellent electrophile for nucleophilic substitution reactions. This property is fundamental to its role in constructing more complex imidazole-containing molecules. Various nucleophiles, such as amines, thiols, and alkoxides, can readily displace the bromide ion, leading to the formation of a diverse range of substituted imidazole derivatives. This versatility allows chemists to tailor the properties of the resulting molecules for specific applications by carefully selecting the nucleophile.

The imidazole ring itself is a key structural motif in many biologically active compounds and functional materials. By using this compound as a starting material, researchers can efficiently incorporate this important heterocyclic core into larger and more intricate molecular architectures. The hydrobromide salt form of the compound often enhances its stability and handling characteristics, making it a convenient reagent in a laboratory setting.

Building Block for Pharmaceutically Relevant Compounds

The imidazole moiety is a common feature in numerous pharmaceutical agents due to its ability to participate in various biological interactions. Consequently, this compound has emerged as a valuable precursor in medicinal chemistry for the synthesis of new therapeutic agents.

Synthesis of Biologically Active Molecules

The introduction of the imidazolyl-methyl group can significantly influence the pharmacological properties of a molecule. Researchers have utilized this compound and its derivatives to synthesize compounds with a range of biological activities. The imidazole ring can act as a proton donor or acceptor and can coordinate with metal ions in enzymes, making it a key component in the design of enzyme inhibitors and receptor antagonists.

Contribution to Antifungal and Antibacterial Agent Synthesis

A significant area of application for this compound is in the development of novel antifungal and antibacterial agents. The imidazole core is a well-established pharmacophore in many antimicrobial drugs. For instance, the synthesis of ketoconazole, a broad-spectrum antifungal agent, involves intermediates that feature an imidazolyl-methyl group.

The general strategy involves reacting this compound or a similar brominated imidazole derivative with a suitable nucleophilic scaffold to generate new chemical entities with potential antimicrobial properties. These synthesized compounds are then screened for their efficacy against various fungal and bacterial strains.

Table 1: Examples of Imidazole Derivatives and their Biological Activity

| Derivative Class | Starting Material Analogue | Target Organism/Disease | Reported Activity |

| Indazole Derivatives | 4-Bromo-1H-indazole | Staphylococcus epidermidis, Streptococcus pyogenes | Potent antibacterial activity. nih.gov |

| Nitroimidazole Hybrids | 4(5)-Bromo-5(4)-nitro-1H-imidazole | Gram-positive bacteria | Potent antibacterial compound. nih.gov |

| Pyrrol-3-yl)methyl]-1H-imidazole Derivatives | 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazoles | Candida albicans | Potent anti-Candida agents. nih.gov |

Precursor in Agrochemical Development

The structural motifs found in successful pharmaceuticals often share similarities with those used in modern agrochemicals. The imidazole ring is present in a number of fungicides and herbicides, highlighting the relevance of this compound as a precursor in this field.

Synthesis of Pesticides and Herbicides

Exploration in Material Science Applications

The unique chemical and physical properties of the imidazole ring have led to its incorporation into various advanced materials. The ability of the imidazole nitrogen atoms to coordinate with metal ions and to participate in hydrogen bonding makes it a valuable component in the design of functional materials.

One significant application in material science is the synthesis of ionic liquids. Imidazolium-based ionic liquids are a class of molten salts with low melting points that are finding increasing use as environmentally friendly solvents and catalysts in a variety of chemical processes. The synthesis of these ionic liquids often involves the quaternization of an N-substituted imidazole with an alkyl halide. This compound can serve as a precursor to functionalized imidazolium (B1220033) salts.

Table 2: Examples of Imidazolium-Based Ionic Liquids Synthesized from Imidazole Precursors

| Imidazole Precursor | Alkylating Agent | Resulting Ionic Liquid | Potential Application |

| 1-Methylimidazole | Alkyl Halide | 1-Alkyl-3-methylimidazolium halide | Solvent, Catalyst. rsc.org |

| Imidazole | Dodecylbenzene (B1670861) sulfonic acid | Alkyl imidazolium dodecylbenzene sulfonate | Asphaltene Dispersant. mdpi.comnih.gov |

| 1-Methylimidazole / 1,2-Dimethylimidazole | 1-Bromohexadecane | 3-Hexadecyl-1-methyl-1H-imidazol-3-ium bromide / 3-Hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide | Corrosion Inhibitor. nih.gov |

Furthermore, the imidazole moiety is utilized as a linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the imidazole ring can coordinate with metal ions to form the extended network structure of the MOF. While direct use of this compound in MOF synthesis is less common due to the reactive bromomethyl group, it can be used to synthesize more complex imidazole-containing ligands that are then incorporated into MOFs.

Development of Materials with Tailored Electronic or Optical Properties

The versatile chemical reactivity of this compound makes it a valuable building block for the synthesis of novel functional materials with specific electronic and optical characteristics. The imidazole moiety, with its aromatic nature and electron-rich properties, can be incorporated into polymeric structures and other molecular frameworks to influence their conductivity, charge-transport capabilities, and light-emitting or absorbing properties.

One area of application is in the development of electroactive polymers . The imidazole ring is a key component in various conductive polymers. While direct polymerization of this compound is not widely reported, it can serve as a precursor to functionalized monomers. For instance, the bromomethyl group can be used to attach the imidazole unit to other polymerizable molecules, thereby creating imidazole-containing polymers with tailored electronic properties. These materials have potential applications in sensors, organic electronics, and as components in electrochromic devices. The electrochemical synthesis and characterization of polymers containing imidazole derivatives have demonstrated that slight structural modifications can lead to significant variations in their optical and electronic properties. researchgate.net

Furthermore, imidazole derivatives are being explored for their potential in nonlinear optical (NLO) materials . These materials can alter the properties of light that passes through them and have applications in technologies such as optical data storage and telecommunications. The synthesis of novel organic compounds with significant NLO properties often involves the incorporation of electron-rich heterocyclic systems like imidazole. While specific studies detailing the direct use of this compound in NLO material synthesis are not abundant, its role as a precursor to more complex imidazole-containing molecules suggests its potential in this field. Research into imidazolium salts, which can be derived from this compound, has shown promise for third-order nonlinear optical applications. nih.gov

The development of advanced optical materials also includes the creation of fluorescent probes and organic light-emitting diodes (OLEDs). Imidazole-containing compounds, such as imidazo[1,2-a]pyridines, have been studied for their optical properties and potential use in cell imaging and as metal sensors. mdpi.com The synthesis of these and other luminescent materials can potentially start from versatile building blocks like this compound.

| Material Type | Potential Application | Role of Imidazole Moiety |

| Electroactive Polymers | Sensors, Organic Electronics | Enhances conductivity and charge-transport |

| Nonlinear Optical (NLO) Materials | Optical Data Storage, Telecommunications | Contributes to the alteration of light properties |

| Fluorescent Probes | Cell Imaging, Metal Sensing | Forms the core of luminescent compounds |

| Organic Light-Emitting Diodes (OLEDs) | Displays, Lighting | Component of light-emitting materials |

Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

The chemical structure of this compound, featuring a reactive bromomethyl group attached to an imidazole ring, renders it a highly versatile intermediate for the construction of a wide array of more complex heterocyclic frameworks. This versatility is particularly evident in the synthesis of fused bicyclic and polycyclic systems, which are of significant interest in medicinal chemistry and materials science.

A prominent application of this compound is in the synthesis of imidazo[1,2-a]pyridines . This class of fused heterocyclic compounds is recognized as a privileged scaffold in drug discovery due to its broad range of biological activities. rsc.orgcbijournal.comnih.gov The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. While not a direct α-halocarbonyl, the reactivity of the bromomethyl group in this compound allows it to participate in similar cyclization reactions to furnish the imidazo[1,2-a]pyridine (B132010) core. Various synthetic strategies, including multicomponent reactions, have been developed to access this important heterocyclic system. nih.govbeilstein-journals.org

Another significant area where this compound serves as a key intermediate is in the synthesis of purine (B94841) analogs . Purines are fundamental components of nucleic acids and are involved in numerous biological processes. Synthetic purine analogs are widely used as antimetabolites in cancer therapy. nih.gov The synthesis of these analogs can be achieved by constructing the pyrimidine (B1678525) ring onto a pre-existing imidazole precursor. The functional groups on the imidazole ring of this compound can be manipulated and elaborated to facilitate the cyclization reactions necessary to form the purine ring system. For instance, the bromomethyl group can be converted into other functionalities that are required for the annulation of the pyrimidine ring. mdpi.com

The reactivity of this compound also lends itself to its use in multicomponent reactions (MCRs) . MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. researchgate.netrsc.orgbeilstein-journals.org The imidazole moiety can be incorporated into diverse heterocyclic scaffolds through MCRs, where this compound could act as a key building block, providing the imidazole core to the final product.

| Heterocyclic Framework | Significance | Synthetic Approach |

| Imidazo[1,2-a]pyridines | Privileged scaffold in medicinal chemistry | Condensation and cyclization reactions |

| Purine Analogs | Antimetabolites in cancer therapy | Construction of pyrimidine ring onto imidazole precursor |

| Diverse Heterocycles via MCRs | Efficient synthesis of complex molecules | One-pot reactions involving multiple components |

Analytical and Computational Approaches in the Study of 4 Bromomethyl 1h Imidazole Hydrobromide

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural verification of synthesized chemical compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods used to confirm the identity and purity of 4-(Bromomethyl)-1H-imidazole hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the imidazole (B134444) ring (at positions C2 and C5) would typically appear as singlets in the aromatic region (δ 7-9 ppm). The methylene (B1212753) protons (-CH₂Br) are expected to resonate as a singlet further upfield, with its chemical shift influenced by the adjacent electronegative bromine atom and the imidazole ring. The N-H protons of the imidazole ring and the hydrobromide salt would likely appear as a broad singlet, and its position can be highly dependent on the solvent and concentration. ipb.pt

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The spectrum for this compound would show signals for the three distinct carbon atoms of the imidazole ring and one signal for the bromomethyl carbon. The chemical shifts of the imidazole carbons (C2, C4, and C5) are characteristic of aromatic heterocyclic systems. ipb.ptresearchgate.net Due to the rapid tautomerism in NH-imidazole derivatives, the chemical shifts for C4 and C5 may be averaged unless the process is slowed by low temperature or specific solvent effects. ipb.pt The signal for the -CH₂Br carbon would appear at a higher field compared to the ring carbons.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the molecular formula (C₄H₆Br₃N₂ for the full salt, or C₄H₅BrN₂ for the free base cation). The fragmentation pattern observed in the mass spectrum offers further structural evidence. For 4-(Bromomethyl)-1H-imidazole, fragmentation would likely involve the loss of a bromine radical (•Br) or the entire bromomethyl group (•CH₂Br). nih.govmiamioh.edu The cleavage of the hydrobromide is also expected, leading to the observation of the cationic free base [C₄H₅BrN₂H]⁺. The isotopic pattern created by the presence of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in characteristic M+2 peaks, providing definitive evidence for the presence of a bromine atom in the molecule and its fragments. miamioh.edu

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Imidazole H2 | Singlet, downfield region (e.g., δ ~8.5-9.5 ppm) |

| Imidazole H5 | Singlet, aromatic region (e.g., δ ~7.0-8.0 ppm) | |

| -CH₂Br | Singlet (e.g., δ ~4.5-5.5 ppm) | |

| N-H / HBr | Broad singlet, variable chemical shift | |

| ¹³C NMR | Imidazole C2 | Aromatic region (e.g., δ ~135-145 ppm) |

| Imidazole C4 | Aromatic region (e.g., δ ~120-130 ppm) | |

| Imidazole C5 | Aromatic region (e.g., δ ~115-125 ppm) | |

| -CH₂Br | Aliphatic region (e.g., δ ~25-35 ppm) | |

| Mass Spectrometry (ESI+) | Molecular Ion | [M+H]⁺ corresponding to the free base (C₄H₅BrN₂) |

| Isotope Pattern | Characteristic M and M+2 peaks due to bromine isotopes (⁷⁹Br/⁸¹Br) |

Computational Chemistry Investigations

Computational chemistry serves as a powerful predictive tool to complement experimental data, offering deep insights into the electronic properties and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) are particularly valuable. bohrium.com

Quantum chemical calculations are employed to model the electronic structure of a molecule, which dictates its stability, reactivity, and spectroscopic properties. researchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and compute various electronic descriptors. nih.gov

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. researchgate.netiucr.org For imidazole derivatives, the HOMO is typically distributed over the π-system of the ring, while the LUMO may have significant contributions from the substituent groups.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-(Bromomethyl)-1H-imidazole, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring, indicating nucleophilic character, and positive potential (blue) around the hydrogen atoms and the bromomethyl group, indicating electrophilic sites.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the local electron density. researchgate.net It can help identify which atoms are more susceptible to nucleophilic or electrophilic attack.

| Parameter | Description | Typical Calculated Value/Observation |

|---|---|---|

| E(HOMO) | Highest Occupied Molecular Orbital Energy | Indicates electron-donating ability |

| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy gap | Indicator of chemical stability and reactivity researchgate.net |

| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular interactions researchgate.net |

| MEP Analysis | Molecular Electrostatic Potential | Negative potential on imidazole nitrogens; positive potential on -CH₂Br group |

Building upon the electronic structure analysis, computational modeling can be used to predict the reactivity of this compound and explore potential reaction pathways. rsc.orgnih.gov The bromomethyl group is a key functional handle, making the C-Br bond a primary site for nucleophilic substitution reactions.

Theoretical modeling can investigate these reactions by:

Identifying Reactive Sites: As indicated by MEP and atomic charge calculations, the carbon of the -CH₂Br group is highly electrophilic, making it susceptible to attack by nucleophiles. The imidazole ring itself contains nucleophilic nitrogen atoms, which can participate in subsequent or competing reactions. mdpi.comnih.gov

Calculating Reaction Energetics: Computational methods can be used to map the potential energy surface for a given reaction. This involves locating the transition state (TS) structure connecting reactants and products and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate. rsc.org

Investigating Reaction Mechanisms: For a nucleophilic substitution at the bromomethyl group, DFT calculations can help distinguish between different possible mechanisms (e.g., Sₙ1 vs. Sₙ2). By calculating the energies of intermediates and transition states for each pathway, the most energetically favorable mechanism can be determined. rsc.org This provides a molecular-level understanding that can be used to rationalize experimental outcomes and design more efficient synthetic routes. researchgate.netresearchgate.net

Through this synergistic application of advanced spectroscopic and computational methods, a detailed and robust understanding of the structure, electronic properties, and chemical reactivity of this compound can be achieved.

Future Research Directions and Prospects

Emerging Synthetic Methodologies (e.g., Mechanochemistry)

The synthesis of imidazole (B134444) derivatives is continually evolving, with a strong emphasis on developing more efficient and environmentally benign methods. While traditional solution-based syntheses are well-established, emerging methodologies offer promising avenues for the production of 4-(Bromomethyl)-1H-imidazole hydrobromide.

Mechanochemistry , a solvent-free or low-solvent technique involving the use of mechanical force (e.g., ball milling) to induce chemical reactions, represents a significant frontier. beilstein-journals.orgacs.org This approach has been successfully applied to the synthesis of various heterocyclic compounds, including imidazole N-oxides and benzimidazoles. beilstein-journals.orgnih.gov The key advantages of mechanochemistry include reduced solvent waste, lower energy consumption, and often, shorter reaction times and higher yields compared to conventional methods. Future research could focus on adapting these mechanochemical protocols for the bromination of a suitable imidazole precursor, potentially offering a more sustainable and efficient route to this compound.

Sonochemistry , the application of ultrasound to chemical reactions, is another powerful green chemistry tool. Ultrasound irradiation can enhance reaction rates and yields in the synthesis of complex imidazole derivatives. nih.govresearchgate.net Studies have demonstrated its effectiveness in one-pot, multi-component reactions to form tri-substituted imidazoles. nih.gov The physical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—create localized high-pressure and high-temperature zones, accelerating mass transfer and chemical reactivity. nih.gov Applying ultrasound-assisted synthesis to this compound could lead to milder reaction conditions and improved process efficiency.

| Methodology | Potential Advantages for Synthesis | Relevant Research on Imidazoles |

| Mechanochemistry | Solvent-free/low-solvent, reduced waste, energy efficiency, potentially higher yields. | Synthesis of imidazole N-oxides and benzimidazoles via ball milling. beilstein-journals.orgnih.gov |

| Sonochemistry | Enhanced reaction rates, improved yields, milder conditions, reduced reaction times. | One-pot synthesis of 2,4,5-triaryl-1H-imidazoles. nih.govnih.gov |

Discovery of Novel Reactivity and Selectivity Patterns

The reactivity of this compound is largely dictated by the electrophilic nature of the bromomethyl group. This group is susceptible to nucleophilic attack, making the compound a valuable building block for introducing the imidazole-4-yl-methyl moiety into larger molecules. However, there is considerable scope for discovering more nuanced and novel reactivity patterns.

Future investigations may uncover unique regioselective or stereoselective reactions. Research on related 4-halomethyl-substituted imidazolium (B1220033) salts has shown that the bromomethyl variants are significantly more reactive towards various nucleophiles (N, O, and S) than their chloromethyl counterparts. researchgate.net This enhanced reactivity enabled the preparation of previously inaccessible heteroatom-functionalized imidazolium salts, which are valuable precursors for N-heterocyclic carbene (NHC) ligands used in catalysis. researchgate.net Exploring this heightened reactivity in 4-(Bromomethyl)-1H-imidazole could lead to the development of novel synthetic pathways and the creation of a new library of functionalized imidazole derivatives.

Furthermore, the interplay between the two nitrogen atoms in the imidazole ring and the reactive bromomethyl group could lead to unexpected intramolecular reactions or rearrangements under specific conditions, yielding novel heterocyclic systems.

Expansion into New Application Areas in Chemical Biology and Advanced Materials

The inherent reactivity and structural features of this compound make it a prime candidate for applications in the burgeoning fields of chemical biology and advanced materials.

Chemical Biology: The bromomethyl group is an effective electrophile capable of forming covalent bonds with nucleophilic residues in proteins, such as the thiol group of cysteine. This reactivity is the foundation for its potential use as a covalent chemical probe . Such probes are invaluable tools for studying protein function, identifying drug targets, and validating biological pathways. By attaching a reporter tag (like a fluorophore or biotin) to the imidazole ring, researchers could use the resulting molecule to selectively label and identify proteins that interact with the imidazole scaffold. The development of this compound-based probes could aid in dissecting complex biological systems where imidazole-protein interactions are crucial. nih.govnih.gov

Advanced Materials: In materials science, imidazole derivatives are widely used as ligands for the construction of Metal-Organic Frameworks (MOFs) . nih.govespublisher.com MOFs are highly porous materials with tunable structures and properties, making them suitable for applications in gas storage, separation, and catalysis. nih.govresearchgate.net The this compound molecule can be envisioned as a functionalized linker. The imidazole nitrogen atoms can coordinate with metal ions to form the framework, while the reactive bromomethyl group can be used for post-synthetic modification, allowing for the covalent anchoring of other functional molecules or catalysts within the MOF pores. This could lead to the creation of highly specialized materials with tailored properties for specific applications, such as proton conduction or targeted drug delivery. espublisher.comrsc.org

| Application Area | Prospective Role of the Compound | Potential Impact |

| Chemical Biology | Backbone for covalent chemical probes. | Covalent modification and labeling of target proteins (e.g., kinases, bromodomains) for functional studies. nih.gov |

| Advanced Materials | Functional linker for Metal-Organic Frameworks (MOFs). | Creation of MOFs with post-synthetically modifiable pores for catalysis, sensing, or drug delivery. nih.govresearchgate.net |

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

Adopting green chemistry principles is paramount for modern chemical research and manufacturing. The future of this compound will likely be shaped by the integration of sustainable practices in both its synthesis and its application.

As discussed, emerging synthetic methods like mechanochemistry and sonochemistry offer greener alternatives to traditional synthesis. acs.orgnih.gov Beyond the synthesis itself, the principle of atom economy —maximizing the incorporation of all materials used in the process into the final product—will drive the design of new synthetic routes. This involves minimizing the use of protecting groups and choosing reactions that generate minimal waste.

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Utilizing solvent-free (mechanochemistry) or low-solvent (ultrasound) synthetic methods. beilstein-journals.orgnih.gov |

| Atom Economy | Designing synthetic routes that minimize byproducts and avoid complex protection/deprotection steps. |

| Design for Energy Efficiency | Employing methods like sonochemistry or catalysis that allow for reactions at ambient temperature and pressure. nih.gov |

| Catalysis | Using the compound as a precursor to develop highly efficient and recyclable catalysts (e.g., NHC-metal complexes). researchgate.net |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Bromomethyl)-1H-imidazole hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 1-methyl-1H-imidazole using hydrobromic acid (HBr) as both a brominating agent and solvent. Critical variables include:

- Temperature : Reactions are often conducted at 80–100°C to optimize bromide substitution while avoiding decomposition .

- Catalysts : Azobisisobutyronitrile (AIBN) may enhance bromination efficiency in non-polar solvents .

- Workup : Precipitation with diethyl ether or recrystallization from ethanol improves purity .

- Data Table :

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| HBr (33% in AcOH) | HBr | 100 | 65 | |

| NBS + HBr | DCM | 60 | 78 |

Q. Which spectroscopic techniques are optimal for characterizing substituent effects in this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies bromomethyl (δ ~4.8 ppm for CH2Br) and imidazole ring protons (δ 7.2–7.6 ppm). Aromatic splitting patterns confirm substitution positions .

- FT-IR : C-Br stretching (~600 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) validate structural integrity .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of HBr vapors .

- PPE : Flame-resistant lab coats, nitrile gloves, and safety goggles are mandatory due to corrosive and lachrymatory hazards .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the bromomethyl group influence nucleophilic substitution reactivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl moiety acts as a versatile alkylating agent. Key considerations:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity by stabilizing transition states .

- Leaving Group Stability : Bromide’s moderate leaving ability balances reactivity and selectivity vs. chloride or iodide derivatives .

- Case Study : In Suzuki-Miyaura couplings, Pd(PPh3)4 catalyzes arylboronic acid coupling at the bromomethyl site with >70% efficiency .

Q. What strategies mitigate side reactions (e.g., dimerization) during functionalization?

- Methodological Answer :

- Low Concentration : Dilute conditions (<0.1 M) reduce intermolecular interactions .

- Temperature Control : Reactions below 50°C minimize thermal decomposition pathways .

- Protecting Groups : Temporary protection of the imidazole NH with tosyl groups prevents undesired cyclization .

Q. How can computational modeling predict biological activity against enzyme targets?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) using X-ray structures (e.g., adenosine receptors) identifies hydrogen bonds between the imidazole NH and catalytic residues (e.g., Glu169) .

- QSAR Models : Hammett constants (σ) for substituents correlate with IC50 values in enzyme inhibition assays .

Q. Why do contradictory results arise in cytotoxicity studies, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Cell Line Variability : Jurkat (lymphoma) vs. HEK293 (kidney) cells show differing sensitivity due to membrane permeability .

- Metabolic Stability : Liver microsome assays (e.g., rat S9 fraction) assess degradation rates to refine IC50 interpretations .

Comparative Analysis & Data Contradictions

Q. How does the biological activity of this compound compare to fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets but reduces alkylation potential. Example

| Compound | Antitumor IC50 (μM) | LogP | Reference |

|---|---|---|---|

| 4-(Bromomethyl)-1H-imidazole | 12.3 | 1.2 | |

| 4-(Difluoromethyl)-1H-imidazole | 8.9 | 1.8 |

Q. What explains the divergent reactivity of this compound vs. 2-(Bromomethyl) derivatives?

- Methodological Answer : Steric hindrance at the 2-position reduces accessibility for nucleophiles, while the 4-position allows planar attack trajectories. X-ray crystallography confirms spatial arrangements .

Synthesis Optimization Table

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher temps increase HBr efficacy but risk decomposition |

| Molar Ratio (HBr) | 1.2–1.5 eq | Excess HBr drives bromination to completion |

| Purification Method | Recrystallization (EtOH) | Removes unreacted starting material; ≥95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.